molecular formula C12H10N4O2S B5224540 2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE

2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE

Cat. No.: B5224540
M. Wt: 274.30 g/mol
InChI Key: YIHZZQMQTFUQGZ-UHFFFAOYSA-N
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Description

2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This particular compound features a unique combination of a 1,2,5-oxadiazole and a 1,3,4-oxadiazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents into the oxadiazole rings .

Scientific Research Applications

2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE is unique due to its combination of two different oxadiazole rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-8-10(16-18-15-8)7-19-12-14-13-11(17-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZZQMQTFUQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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